3,5-bis(4-bromophenyl)-1-(3-fluorophenyl)-4-methyl-1H-pyrazole
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Overview
Description
3,5-bis(4-bromophenyl)-1-(3-fluorophenyl)-4-methyl-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of bromine and fluorine substituents on the phenyl rings, which can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-bis(4-bromophenyl)-1-(3-fluorophenyl)-4-methyl-1H-pyrazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester.
Introduction of substituents: The bromine and fluorine substituents can be introduced through electrophilic aromatic substitution reactions. For example, bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity. Key considerations include the choice of solvents, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3,5-bis(4-bromophenyl)-1-(3-fluorophenyl)-4-methyl-1H-pyrazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The bromine and fluorine substituents can be replaced by other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of the corresponding amines or alcohols.
Substitution: Formation of substituted pyrazoles with different functional groups.
Scientific Research Applications
3,5-bis(4-bromophenyl)-1-(3-fluorophenyl)-4-methyl-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 3,5-bis(4-bromophenyl)-1-(3-fluorophenyl)-4-methyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine substituents can enhance its binding affinity and specificity for certain targets, influencing its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- 3,5-bis(4-chlorophenyl)-1-(3-fluorophenyl)-4-methyl-1H-pyrazole
- 3,5-bis(4-bromophenyl)-1-(3-chlorophenyl)-4-methyl-1H-pyrazole
- 3,5-bis(4-bromophenyl)-1-(3-fluorophenyl)-4-ethyl-1H-pyrazole
Uniqueness
3,5-bis(4-bromophenyl)-1-(3-fluorophenyl)-4-methyl-1H-pyrazole is unique due to the specific combination of bromine and fluorine substituents on the phenyl rings
Properties
Molecular Formula |
C22H15Br2FN2 |
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Molecular Weight |
486.2 g/mol |
IUPAC Name |
3,5-bis(4-bromophenyl)-1-(3-fluorophenyl)-4-methylpyrazole |
InChI |
InChI=1S/C22H15Br2FN2/c1-14-21(15-5-9-17(23)10-6-15)26-27(20-4-2-3-19(25)13-20)22(14)16-7-11-18(24)12-8-16/h2-13H,1H3 |
InChI Key |
KQJBCOCJTOBRKD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1C2=CC=C(C=C2)Br)C3=CC(=CC=C3)F)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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